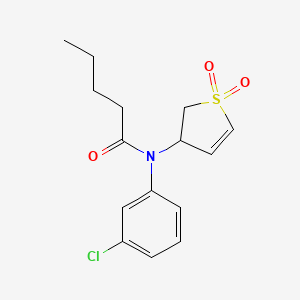
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide, also known as CPDT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPDT is a thioamide derivative that has been synthesized through a multi-step process, and its unique structure and properties make it a promising candidate for further investigation.
Applications De Recherche Scientifique
Pharmacological Applications
One study explores the development of peripherally selective CB1 antagonists, aiming to mitigate central nervous system-related side effects associated with previous compounds. Compound 9, a potent CB1 receptor antagonist, demonstrates selectivity for peripheral receptors, indicating potential for therapeutic applications without undesirable CNS effects (A. Fulp et al., 2013).
Environmental Science and Chemistry
The investigation into the herbicidal activity of novel thiadiazolopyrimidine derivatives reveals that chiral compounds exhibit improved activities against various weeds. This suggests potential environmental applications in agriculture (L. Duan et al., 2010).
Research on dioxin and dioxin-like PCB impurities in Japanese agrochemical formulations provides insights into environmental contamination and implications for regulatory measures. The study highlights the persistence and potential toxic effects of these compounds in the environment (S. Masunaga et al., 2001).
Antifungal and Antibacterial Applications
A novel compound demonstrated significant antifungal activity against various pathogens, suggesting potential applications in combating fungal infections and in the development of antifungal agents (Xue Si, 2009).
Analytical Chemistry
A study on the electrochemical microsensor for in vivo monitoring of H2O2 in Parkinson's disease mouse brains illustrates the importance of selective and accurate quantification of biological molecules for medical diagnostics and research (Yu Luo et al., 2022).
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3S/c1-2-3-7-15(18)17(13-6-4-5-12(16)10-13)14-8-9-21(19,20)11-14/h4-6,8-10,14H,2-3,7,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTQEBRRDBJNPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


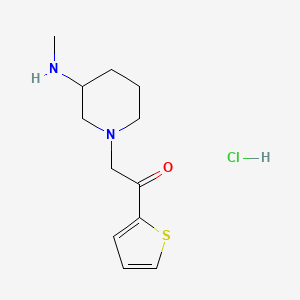
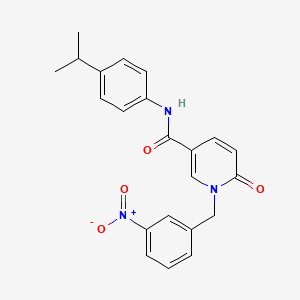
![1-(2,3-difluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2397839.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2397841.png)
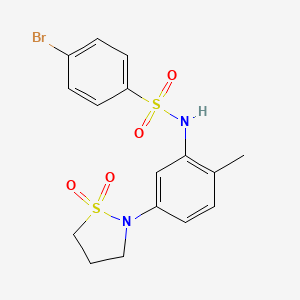
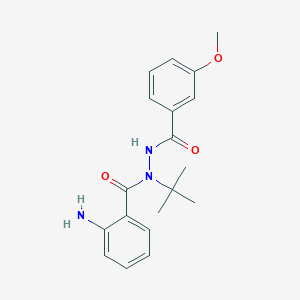
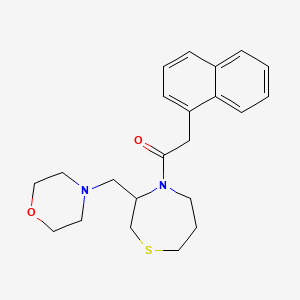
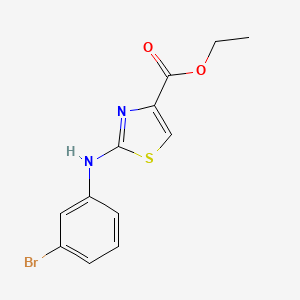
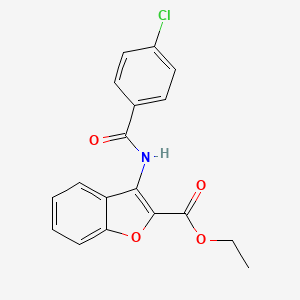
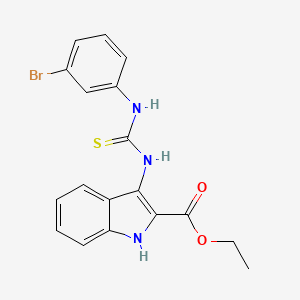
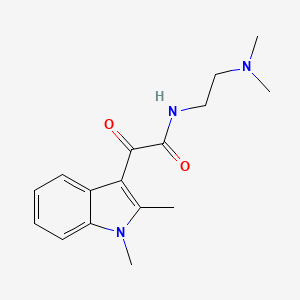
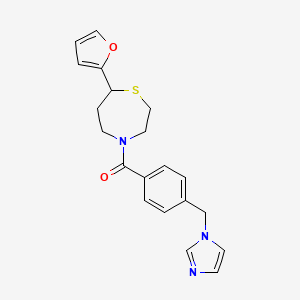
![Lithium 1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2397855.png)